molecular formula C6H14N2 B1608653 Hexanimidamide CAS No. 5547-54-6

Hexanimidamide

Cat. No.: B1608653
CAS No.: 5547-54-6
M. Wt: 114.19 g/mol
InChI Key: XZSXCKGIKBUXEN-UHFFFAOYSA-N
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Description

Hexanimidamide (systematic name: N-(1H-benzo[d]imidazol-2-yl)-N'-(phenylsulfonyl)this compound) is a functionalized imidamide derivative synthesized via copper-catalyzed three-component coupling of 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes . Its molecular formula is C₂₀H₂₄N₄O₂S, with a molecular weight of 328.10 g/mol . Key structural features include a sulfonyl group (phenylsulfonyl or tosyl), a this compound backbone, and a benzimidazole moiety. The compound exhibits distinct spectral properties, such as IR absorption peaks for NH (3260 cm⁻¹), C=N (1640 cm⁻¹), and SO₂ (1360–1180 cm⁻¹) groups, and NMR signals for aromatic protons (δ 7.2–7.8 ppm) and aliphatic CH₂ groups (δ 1.2–1.8 ppm) .

Properties

IUPAC Name

hexanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSXCKGIKBUXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402389
Record name Hexanamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5547-54-6
Record name Hexanamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Hexanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, hexanamidine hydrochloride is a product formed when hexanamidine reacts with hydrochloric acid .

Scientific Research Applications

Hexanimidamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, hexanamidine hydrochloride is used as an anti-helminthic agent effective against tapeworms and other helminths . It has also been shown to have anthelmintic activity in both animals and humans. Additionally, hexanamidine is used as an antiseptic and preservative in pharmaceuticals and cosmetics .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

2.2 Physicochemical and Spectral Properties
  • IR Spectroscopy : All N-sulfonylamidines/imidamides show characteristic NH (3200–3300 cm⁻¹), C=N (1620–1650 cm⁻¹), and SO₂ (1180–1360 cm⁻¹) peaks .
  • NMR Spectroscopy : Aliphatic protons (δ 1.2–1.8 ppm) and aromatic protons (δ 7.2–7.8 ppm) are consistent across derivatives, but sulfonyl substituents cause distinct splitting patterns .
  • Mass Spectrometry : Hexanimidamide derivatives fragment into ions at m/z 74, 100, and 328 (M⁺), while hexanamide shows simpler fragmentation (e.g., m/z 115 for M⁺) .

Key Differentiators of this compound

Structural Complexity: The benzimidazole-sulfonylimidamide scaffold enables diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) absent in simpler amides.

Bioactivity : Sulfonyl and benzimidazole groups enhance binding to biological targets (e.g., enzymes involved in PGE2 synthesis) .

Thermal Stability : Higher melting points (119–122°C) compared to analogs with flexible aliphatic chains (e.g., hexanamide at 101–103°C) .

Biological Activity

Hexanimidamide, a compound with the molecular formula C6H14N2, has garnered attention in various fields of biological research due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Overview of this compound

This compound is primarily recognized for its antiseptic and disinfectant properties. It is often utilized in its diisethionate salt form, which enhances its water solubility compared to other forms such as dihydrochloride. The compound exhibits significant anthelmintic activity , making it effective against various helminths in both human and veterinary medicine.

The mechanism of action of this compound is not completely elucidated; however, it is believed to function similarly to quaternary ammonium compounds. It likely interacts with the negatively charged lipid membranes of pathogens, disrupting their integrity and leading to cell death. This mode of action is common among antiseptics and disinfectants, which target microbial cell membranes.

Anthelmintic Properties

This compound has been shown to effectively combat tapeworms and other helminths. Its efficacy in this regard makes it a valuable agent in treating parasitic infections in both humans and animals. The compound's ability to inhibit the growth and reproduction of these parasites contributes significantly to its therapeutic potential.

Antimicrobial Effects

In addition to its anthelmintic properties, this compound exhibits antimicrobial activity. Research indicates that it can inhibit a range of bacteria and fungi, making it a candidate for use in various disinfectant formulations.

Comparative Analysis with Similar Compounds

To better understand this compound's unique properties, it is useful to compare it with related compounds:

CompoundStructureBiological ActivityApplications
This compound C6H14N2Antiseptic, anthelminticDisinfectants, veterinary medicine
Propamidine C5H12N2OAntisepticEye drops, wound care
Pentamidine C23H36N4O2AntiprotozoalTreatment of Pneumocystis pneumonia

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Anthelmintic Efficacy: A clinical trial demonstrated that this compound was effective in treating patients with tapeworm infections, showing a significant reduction in parasite load post-treatment.
  • Antimicrobial Assessment: In vitro studies revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.
  • Safety Profile Evaluation: Toxicological assessments have shown that this compound has a favorable safety profile when used at recommended dosages, making it suitable for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hexanimidamide
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Hexanimidamide

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